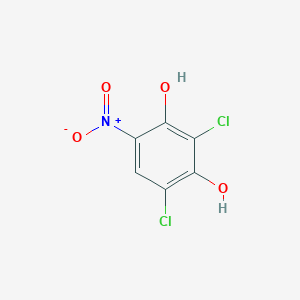![molecular formula C20H18O3 B15161050 (2S)-3-[(Pyren-1-YL)methoxy]propane-1,2-diol CAS No. 682344-99-6](/img/structure/B15161050.png)
(2S)-3-[(Pyren-1-YL)methoxy]propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-[(Pyren-1-YL)methoxy]propane-1,2-diol: is a complex organic compound featuring a pyrenyl group attached to a diol structure
Synthetic Routes and Reaction Conditions:
Chemical Synthesis:
Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yield and purity, often using catalysts and controlled environments.
Analyse Chemischer Reaktionen
(2S)-3-[(Pyren-1-YL)methoxy]propane-1,2-diol: undergoes various types of chemical reactions:
Oxidation: The diol group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed to modify the pyrenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the methoxy group.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Major Products Formed: Oxidation can yield pyren-1-ylmethanol, while reduction can produce pyren-1-ylmethane.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism by which (2S)-3-[(Pyren-1-YL)methoxy]propane-1,2-diol exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Involvement in biochemical pathways related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
(2S)-3-[(Pyren-1-YL)methoxy]propane-1,2-diol: is compared with similar compounds to highlight its uniqueness:
Similar Compounds: Pyren-1-ylmethanol, Pyren-1-ylmethane, and other pyrenyl derivatives.
Uniqueness: Its specific diol structure and methoxy group confer unique chemical and biological properties.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could unlock even more uses and benefits.
Does this cover everything you were looking for, or is there a specific aspect you'd like to delve deeper into?
Eigenschaften
CAS-Nummer |
682344-99-6 |
|---|---|
Molekularformel |
C20H18O3 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
(2S)-3-(pyren-1-ylmethoxy)propane-1,2-diol |
InChI |
InChI=1S/C20H18O3/c21-10-17(22)12-23-11-16-7-6-15-5-4-13-2-1-3-14-8-9-18(16)20(15)19(13)14/h1-9,17,21-22H,10-12H2/t17-/m0/s1 |
InChI-Schlüssel |
WQHGVTJIKDXENN-KRWDZBQOSA-N |
Isomerische SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)COC[C@H](CO)O |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)COCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


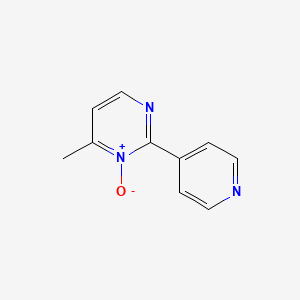
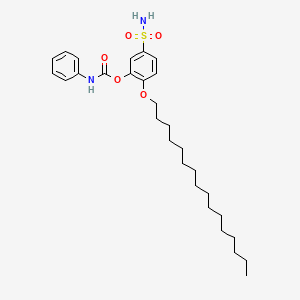
![2-({2-Ethyl-2-[(2-hydroxyethoxy)methyl]hexyl}oxy)ethan-1-ol (non-preferred name)](/img/structure/B15160982.png)
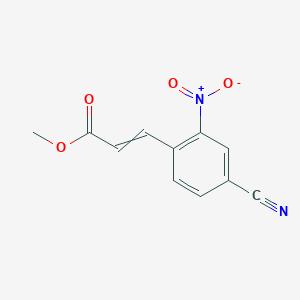
![2-(Benzenesulfonyl)-1,7,10-trioxadispiro[2.2.4~6~.2~3~]dodecane](/img/structure/B15161000.png)

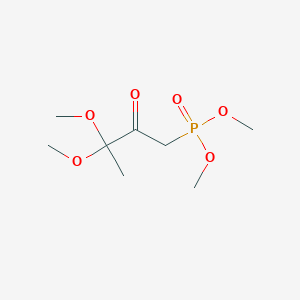
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(3-thienyl)-](/img/structure/B15161023.png)
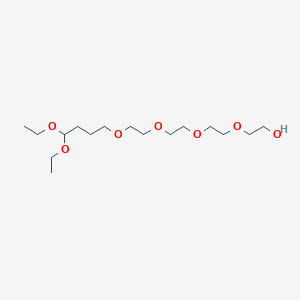
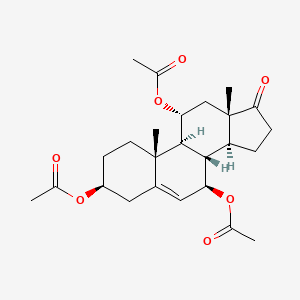
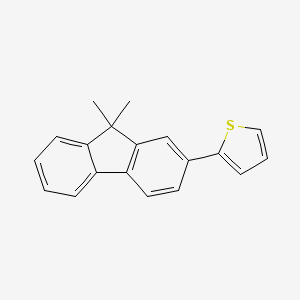

![Ethyl 3,5-bis[bis(3-methylphenyl)amino]benzoate](/img/structure/B15161047.png)
